REACTION_CXSMILES
|
[CH3:1][NH:2][Al:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:16][N:17]=[Al][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:4]1([Al:3]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:16][NH:2][CH3:1].[C:4]1([Al:3]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][NH:17][CH3:16] |f:4.5|
|
Name
|
methylaminodiphenylaluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[Al](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
methyliminophenylaluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN=[Al]C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Al](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Al](C1=CC=CC=C1)C1=CC=CC=C1.CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |